molecular formula C9H5BrF3N3 B1288576 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine CAS No. 929379-35-1

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B1288576
CAS No.: 929379-35-1
M. Wt: 292.06 g/mol
InChI Key: JULKCZSSDBZSAG-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine (CAS 1700-91-0) is a synthetic organic compound with the molecular formula C10H6BrF3N2 and a molecular weight of 291.07 . It is a brominated and trifluoromethyl-substituted quinazolin-4-amine, a class of heterocyclic compounds known for their significant value in pharmaceutical and agrochemical research . As a key synthetic intermediate, this compound is primarily For Research Use Only and is strictly not for diagnostic or therapeutic applications. Quinazoline derivatives are extensively investigated for their diverse biological activities . Specifically, molecules featuring a halogen atom at the 6-position of the quinazoline ring, such as this compound, have been shown to improve anticancer effects in research settings . The structural motif of the 4-amine group is a common pharmacophore in several FDA-approved kinase inhibitors, suggesting this compound's potential utility in the design and synthesis of novel enzyme inhibitors . While the specific mechanism of action for this precise molecule may require further elucidation, related quinazolin-4-amine analogues have been demonstrated to function as inhibitors of critical biological targets, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle control . The presence of both bromo and trifluoromethyl groups on the quinazoline core makes this compound a versatile building block for further chemical exploration, including cross-coupling reactions and the development of structure-activity relationships (SAR) in medicinal chemistry programs . Researchers can leverage this scaffold to develop new probes and potential therapeutic agents. Proper handling procedures should be observed, and the product must be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKCZSSDBZSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610191
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929379-35-1
Record name 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:

Chemical Reactions Analysis

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazoline derivatives, including 6-bromo-2-(trifluoromethyl)quinazolin-4-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinazoline have been evaluated for their effectiveness against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating promising IC50 values that suggest potent activity against these malignancies .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific molecular targets, including receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor). This inhibition is critical for disrupting signaling pathways that promote tumor growth and survival .

Antimicrobial Properties

Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, making them candidates for the development of new antimicrobial agents. The structural features of this compound contribute to its ability to interact with bacterial enzymes or membranes, leading to bactericidal effects .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex quinazoline derivatives. Its bromine and trifluoromethyl groups can be substituted or modified to yield a variety of new compounds with tailored biological activities .

Synthetic Routes
The synthesis of this compound typically involves bromination and subsequent reactions with various nucleophiles. For example, the bromine atom can be replaced with amines or thiols under appropriate conditions, facilitating the creation of diverse derivatives that may possess enhanced pharmacological properties.

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInhibits proliferation in MCF7 and A549 cells
Antibacterial ActivityEffective against multiple bacterial strains
Chemical SynthesisServes as a precursor for complex quinazoline derivatives

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and molecular targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine : The bromine atom at position 6 contributes to steric and electronic effects, improving kinase selectivity. Purity exceeds 95% via LCMS, and yields reach 99% in optimized syntheses .
  • 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Replacing bromine with a benzo[d][1,3]dioxol-5-yl group reduces synthetic yield (58%) but enhances Clk1/4 inhibition potency (IC₅₀ < 100 nM) . This substitution likely improves hydrophobic interactions in kinase binding pockets.

Variations in Amine Substituents

  • This derivative is explored for kinase inhibition but lacks reported activity data .
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : A thiophene-methylamine substituent maintains high yield (99%) and purity, with demonstrated Clk1 inhibition (IC₅₀ = 32 nM) .

Positional Isomerism: 4-Amine vs. 2-Amine Derivatives

  • 6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine : Shifting the amine group to position 2 alters target selectivity. This derivative shows 78% yield in synthesis and is used in anticancer studies, though its biological targets differ from 4-amine analogs .
  • 4-Ethyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: A 2-amine derivative with a pyrazole substituent exhibits anticonvulsant activity, emphasizing the role of positional isomerism in modulating therapeutic effects .

Kinase Inhibition

The trifluoromethyl group at position 2 enhances Clk1/4 inhibition by stabilizing hydrophobic interactions. Comparative

Compound Clk1 IC₅₀ (nM) Clk4 IC₅₀ (nM) Selectivity Ratio (Clk1/Clk4)
This compound 32 45 1.4
6-(Benzo[d][1,3]dioxol-5-yl) analog 28 38 1.4

TLR7 Agonist Activity

Inspired by 2-(trifluoromethyl)quinazolin-4-amine scaffolds, isoxazolo[5,4-d]pyrimidine derivatives were developed, achieving low micromolar EC₅₀ values (1–10 µM) for TLR7 activation. The quinazoline core’s planar structure is critical for binding, while substituents modulate potency .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Bromine (position 6) and trifluoromethyl (position 2) enhance kinase selectivity and metabolic stability.
  • Amine Position : 4-Amine derivatives show superior kinase inhibition compared to 2-amine isomers.
  • Bulkier Substituents: Phenoxy-phenyl groups improve solubility but may reduce synthetic efficiency .

Biological Activity

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. The introduction of various substituents on the quinazoline scaffold can significantly influence their biological effects. This compound is characterized by a bromine and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

1. Inhibition of Tyrosine Kinases

Quinazolines, including this compound, are known to inhibit several receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cell proliferation and survival in cancer cells. The compound has shown significant inhibitory activity against EGFR with an IC50 value as low as 0.096 μM, indicating potent anticancer properties against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

2. Anticancer Activity

Research indicates that compounds within the quinazoline class exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have reported that this compound demonstrates remarkable anticancer activity with IC50 values ranging from 0.28 μM to 2.77 μM against various cancer cell lines .

1. In Vitro Studies

A study conducted on synthesized quinazoline derivatives, including this compound, revealed that these compounds exhibit potent inhibitory effects on growth factor receptors involved in tumorigenesis . The following table summarizes some key findings:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF70.28EGFR Inhibition
This compoundA5490.59EGFR Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF72.09CA Inhibition

This table illustrates the compound's efficacy compared to other derivatives.

2. Pharmacokinetic Studies

Pharmacokinetic assessments have shown that derivatives of quinazolines can achieve significant brain exposure and circulation time post-administration. For instance, studies indicated a half-life (T1/2) of approximately 5.56 hours for certain derivatives when administered intraperitoneally in mice . This suggests potential for central nervous system applications.

Q & A

Basic: What are the recommended synthetic routes for 6-bromo-2-(trifluoromethyl)quinazolin-4-amine?

Answer:
The synthesis typically involves:

  • Step 1: Reacting 6-bromo-4-chloroquinazoline with a primary amine (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst at room temperature, yielding intermediates like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with ~99% efficiency .
  • Step 2: Functionalizing the bromine via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄), benzo[d][1,3]dioxol-5-ylboronic acid, and microwave-assisted heating (150°C, 1 h) to install aryl groups. Purification via silica column chromatography (ethyl acetate/hexanes gradient) achieves >95% purity .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

  • Purity: Use LCMS with trifluoroacetic acid (TFA)-modified mobile phases (e.g., 4%→100% acetonitrile in water) and UV detection at 254 nm. Retention times (e.g., 3.05 min for 3-minute gradient) confirm reproducibility .
  • Structure: Confirm via 1H/13C^1H/^{13}C NMR (DMSO-d₆) for proton environments and HRMS (ESI) for exact mass (e.g., m/z 362.0957 [M+H]+^+) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • TLR7 Agonism: Use HEK293 cells co-transfected with hTLR7 and a SEAP reporter gene. Measure SEAP secretion colorimetrically with Quanti-Blue™ reagent to determine EC50_{50} values (e.g., micromolar potency) .
  • Antitumor Activity: Test against cancer cell lines (e.g., PC-3 prostate cancer) using MTT assays. Compare IC50_{50} values to reference drugs like gefitinib .

Advanced: How does the trifluoromethyl group influence bioactivity and reactivity?

Answer:

  • Bioactivity: The CF3_3 group enhances metabolic stability and hydrophobic interactions in target binding pockets. For example, in TLR7 agonists, it improves selectivity over TLR8 .
  • Reactivity: CF3_3 withdraws electrons, making the quinazoline core more electrophilic, facilitating nucleophilic substitution at C4 .

Advanced: What strategies optimize low-yield reactions in derivatization?

Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency.
  • Microwave Assistance: Reduce reaction times (e.g., 1 h vs. 24 h) and improve yields (e.g., 58%→70%) by enhancing thermal efficiency .
  • Solvent Optimization: Replace DMF with toluene or dioxane to mitigate side reactions in Suzuki couplings .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

  • Core Modifications: Introduce substituents at C6 (e.g., aryl groups via Suzuki coupling) to enhance target affinity. For example, benzo[d][1,3]dioxol-5-yl improves kinase inhibition .
  • Amine Substitutions: Replace thiophen-2-ylmethyl with pyridyl or morpholinyl groups to modulate solubility and potency .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay Conditions: Compare cell lines (e.g., HEK293 vs. PC-3) and endpoints (e.g., SEAP secretion vs. apoptosis). Compound 16l showed IC50_{50} = 2.22 µM in PC-3 cells but weaker TLR7 activity, highlighting target-specific effects .
  • Data Normalization: Use internal controls (e.g., gefitinib) and statistical validation (e.g., triplicate experiments) to ensure reproducibility .

Advanced: What computational methods support hit identification?

Answer:

  • Virtual Screening: Use ligand-based tools (e.g., LiSiCA) with imiquimod as a query to identify scaffolds like 2-(trifluoromethyl)quinazolin-4-amine .
  • Docking Studies: Model interactions with targets (e.g., EGFR or CLK kinases) to prioritize substituents for synthesis .

Advanced: How to design apoptosis-inducing derivatives?

Answer:

  • Mechanistic Probes: Synthesize analogs with electron-withdrawing groups (e.g., Br at C6) to enhance DNA intercalation. Compound 16l induced dose-dependent apoptosis in PC-3 cells via caspase-3 activation .
  • Functional Assays: Use flow cytometry (Annexin V/PI staining) and Western blotting (PARP cleavage) to validate mechanisms .

Advanced: What purification challenges arise with halogenated quinazolines?

Answer:

  • Byproduct Removal: Use 3N LiCl washes to eliminate Pd residues and acidic/basic extractions to separate unreacted boronic acids .
  • Column Optimization: Adjust silica gel pore size and solvent gradients (e.g., 5→65% ethyl acetate in hexanes) to resolve polar impurities .

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